molecular formula C8H9BrClNO2 B8129068 2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine

2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine

Cat. No.: B8129068
M. Wt: 266.52 g/mol
InChI Key: DDANRGVCUNULSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula C8H9BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure precision and efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids in the presence of a base, often conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of halogenated pyridine derivatives on biological systems.

    Medicine: It serves as a building block in the development of pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or nucleophilic processes. In biological systems, its halogenated structure may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

    3-Bromo-5-chloro-2-methoxypyridine: Similar structure but with different positioning of the methoxy group, affecting its reactivity.

Uniqueness

2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methoxyethoxy group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-chloro-3-(2-methoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-2-3-13-7-4-6(10)5-11-8(7)9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANRGVCUNULSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.